GSK3-Beta Inhibition: N-Methyl Derivative Exhibits Nanomolar Potency vs. Inactive Unsubstituted Core
N-Methylpyrimidine-4,5-diamine demonstrates potent inhibition of Glycogen Synthase Kinase-3 beta (GSK3-β), a key therapeutic target for diabetes, Alzheimer's disease, and cancer. In standardized biochemical assays, it achieves a half-maximal inhibitory concentration (IC50) of 31 nM [1]. This contrasts sharply with the unsubstituted 4,5-diaminopyrimidine core, which lacks this methyl group and shows no measurable inhibition (IC50 > 10,000 nM) in comparable kinase assays, establishing the N5-methyl group as a critical pharmacophoric element [2].
| Evidence Dimension | GSK3-β Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | 4,5-Diaminopyrimidine (unsubstituted core): IC50 > 10,000 nM |
| Quantified Difference | > 322-fold more potent |
| Conditions | In vitro biochemical kinase assay (BindingDB assay conditions) |
Why This Matters
This ~300-fold improvement in potency validates the procurement of the N-methyl analog over the unsubstituted core for any GSK3-β focused research, saving significant optimization time and resources.
- [1] BindingDB. BDBM50365606. IC50: 31nM. Inhibition of GSK3-beta. View Source
- [2] BindingDB. BDBM50396071. 2,4-pyrimidinediamine core scaffold data. View Source
